[4-((1Z)-2-(Acetylamino)-3-{[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]amino}-3-oxoprop-1-enyl)-2-formylphenyl]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RU82129 involves multiple steps, starting with the formation of the azepane ring and the biphenyl group. The key steps include:
Formation of the Azepane Ring: This involves the cyclization of a suitable precursor under acidic conditions.
Attachment of the Biphenyl Group: This step typically involves a Suzuki coupling reaction, where a biphenyl boronic acid is coupled with a halogenated precursor.
Final Assembly: The final steps involve the formation of the acetamido and formyl groups, which are introduced through acylation and formylation reactions, respectively.
Industrial Production Methods
Industrial production of RU82129 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include:
Scaling Up Reactions: Ensuring that the reactions can be carried out on a large scale without significant loss of yield.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
RU82129 can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
RU82129 has several applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its interactions with protein kinases.
Industry: Used in the development of new materials and as a precursor for more complex chemical entities.
Mechanism of Action
RU82129 exerts its effects primarily through its interaction with protein kinases, particularly the SH2 domain of proto-oncogene tyrosine-protein kinase SRC. The compound binds to the SH2 domain, inhibiting its activity and thereby affecting downstream signaling pathways. This interaction is crucial for its potential therapeutic effects, particularly in cancer research .
Comparison with Similar Compounds
RU82129 can be compared with other similar compounds, such as:
RU82130: A similar compound with slight modifications in the biphenyl group.
RU82131: Another analog with variations in the azepane ring structure.
RU82129 is unique due to its specific combination of functional groups and its high affinity for the SH2 domain of proto-oncogene tyrosine-protein kinase SRC, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C33H33N3O6 |
---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
2-[4-[(Z)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]prop-1-enyl]-2-formylphenyl]acetic acid |
InChI |
InChI=1S/C33H33N3O6/c1-22(38)34-30(18-24-12-15-27(19-31(39)40)28(17-24)21-37)32(41)35-29-9-5-6-16-36(33(29)42)20-23-10-13-26(14-11-23)25-7-3-2-4-8-25/h2-4,7-8,10-15,17-18,21,29H,5-6,9,16,19-20H2,1H3,(H,34,38)(H,35,41)(H,39,40)/b30-18-/t29-/m0/s1 |
InChI Key |
NKMPOVPTYDXGEC-MNRBYUMSSA-N |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC(=C(C=C1)CC(=O)O)C=O)/C(=O)N[C@H]2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)CC(=O)O)C=O)C(=O)NC2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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